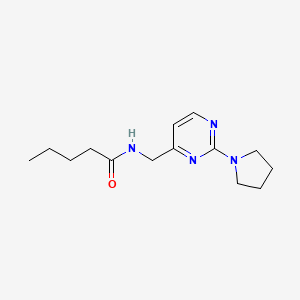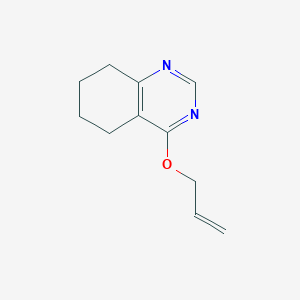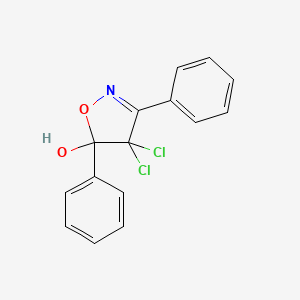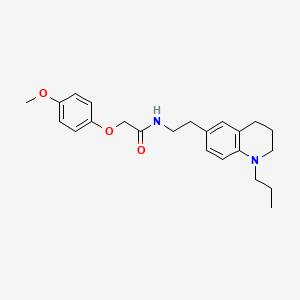
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide” is a compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine rings are found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Cancer Therapy
One area of application involves the design and synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase (HDAC) inhibitor with potential anticancer properties. These compounds block cancer cell proliferation and induce apoptosis, demonstrating promise as cancer therapeutic agents (Zhou et al., 2008).
Antifungal Activity
Compounds within this chemical class have been evaluated for their antifungal properties. For instance, N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide showed significant antifungal activity against various pathogens, indicating its potential in developing new antifungal agents (Si, 2009).
Cognitive Disorders Treatment
Another significant application is in the treatment of cognitive disorders. Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been identified as selective inhibitors of PDE9A, showing potential in treating cognitive disorders by elevating central cGMP levels in the brain (Verhoest et al., 2012).
Herbicidal Activity
Derivatives bearing the pyrimidine moiety have also been designed and synthesized for herbicidal applications. These compounds exhibit moderate inhibitory activities and selectivities against various plants, providing a foundation for developing new herbicides (Duan et al., 2010).
Dual Inhibitors for Antitumor Agents
Compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid have been designed as potent dual inhibitors of key enzymes in cancer cell proliferation, showcasing a novel approach to antitumor therapy (Gangjee et al., 2000).
Mécanisme D'action
Target of Action
The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, also known as N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}pentanamide, is a pyrrolidine derivative. Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and are able to inhibit a wide range of enzymes: phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely related to its interaction with these targets. The compound may bind to these receptors or enzymes, modulating their activity and leading to changes in cellular function. The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by acting as an antagonist of the vanilloid receptor 1, it could modulate pain perception . By inhibiting enzymes like phosphodiesterase type 5, it could affect signal transduction pathways . The compound’s effects on the insulin-like growth factor 1 receptor could influence growth and metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound inhibits phosphodiesterase type 5, it could lead to an increase in cyclic guanosine monophosphate (cGMP) levels, affecting signal transduction . If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-3-6-13(19)16-11-12-7-8-15-14(17-12)18-9-4-5-10-18/h7-8H,2-6,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOFVHAANPKMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2470592.png)
![N-[3-(6-Chloropyridazin-3-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2470594.png)

![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)

![N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470601.png)
